Banmint D
Description
“Banmint D” is a pharmaceutical compound primarily utilized in veterinary medicine as an anthelmintic agent. Alternatively, it could share similarities with N-phenylacetamide (Acetanilide), a compound historically used in medicinal chemistry with analgesic properties .
Properties
CAS No. |
55947-62-1 |
|---|---|
Molecular Formula |
C28H45N5O8S |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C12H16N2S.C10H21N3O.C6H8O7/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,9H,3,7-8H2,1-2H3;4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b5-4+;; |
InChI Key |
HVUJRXKOWQBLBT-SFKRKKMESA-N |
SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.CC1=C(SC=C1)/C=C/C2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
Banmint D Banminth D diethylcarbamazine - morantel tartrate diethylcarbamazine, morantel tartrate drug combination |
Origin of Product |
United States |
Comparison with Similar Compounds
The following sections compare “Banmint D” with structurally and functionally related compounds, including Morantel citrate (Banmint II) , N-phenylacetamide (Acetanilide) , and plant-derived anthelmintics like Areca catechu extract.
Chemical Structure and Properties
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Primary Use |
|---|---|---|---|---|
| This compound (hypothetical) | N/A | Undisclosed | Likely cyclic amide/amine | Anthelmintic (veterinary) |
| Morantel citrate | 26155-31-7 | C₁₃H₁₆N₂O·C₆H₈O₇ | Tetrahydropyrimidine derivative | Anthelmintic (veterinary) |
| N-phenylacetamide | 103-84-4 | C₈H₉NO | Acetanilide core | Analgesic, chemical intermediate |
| Areca catechu extract | N/A | Polyphenols, alkaloids | Hydroxybenzoic acids, flavonoids | Natural anthelmintic |
Key Observations :
- Morantel citrate shares a tetrahydropyrimidine structure, a class known for nicotinic acetylcholine receptor agonism, inducing paralysis in parasites .
- N-phenylacetamide (Acetanilide) lacks anthelmintic activity but is a precursor in synthesizing sulfa drugs and acetaminophen .
- Areca catechu extract contains bioactive alkaloids and polyphenols, demonstrating dose-dependent anthelmintic efficacy (e.g., 4% concentration achieving 95% parasite mortality) .
Efficacy and Mechanism of Action
Comparative Insights :
- This compound and Morantel citrate likely exhibit similar efficacy profiles due to shared veterinary applications.
- Areca catechu offers a natural alternative but requires higher concentrations (4%) for optimal effect compared to synthetic compounds .
Toxicological Profiles
Data from the Comparative Toxicogenomics Database (CTD) highlight species-specific responses to structurally related compounds:
Regulatory and Market Status
| Compound | Regulatory Approval | Key Markets | Patent Status |
|---|---|---|---|
| This compound | Pending veterinary approval | Emerging markets | Undisclosed |
| Morantel citrate | EMA, FDA-approved | Global veterinary | Off-patent |
| Areca catechu extract | Traditional use | Southeast Asia | Not patented |
Regulatory Notes:
Q & A
Basic Research Questions
Q. How to design controlled experiments to assess Banmint D’s efficacy against parasitic infections in model organisms?
- Methodological Answer : Utilize a two-phase approach:
- In vitro assays : Test this compound on parasitic cell lines (e.g., Ascaridia galli) using dose-response curves to determine IC50 values. Include negative controls (e.g., untreated cultures) and positive controls (e.g., morantel citrate) .
- In vivo trials : Administer this compound to infected animal models (e.g., poultry) with standardized dosages. Monitor parasite load reduction via fecal egg counts and histopathological analysis. Ensure replication across multiple cohorts to validate statistical significance .
Q. What in vitro models are appropriate for studying this compound’s mechanism of action?
- Methodological Answer :
- Cell-based assays : Use helminth motility assays to observe neuromuscular paralysis induced by this compound. Pair with calcium imaging to track ion channel disruptions.
- Enzyme inhibition studies : Test acetylcholinesterase activity in parasite homogenates post-treatment. Compare results with known anthelmintics to identify unique pathways .
Q. How to ensure reproducibility in this compound’s synthesis and characterization for academic studies?
- Methodological Answer :
- Document synthesis protocols with exact stoichiometric ratios, solvent systems, and purification steps (e.g., HPLC conditions).
- Provide spectral data (NMR, MS) and purity thresholds (>95%) in supplementary materials. Cross-validate results with independent labs to confirm batch consistency .
Advanced Research Questions
Q. How to resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Conduct meta-analysis of existing data to identify confounding variables (e.g., dosage forms, host species).
- Replicate disputed experiments under standardized conditions, adjusting variables like administration routes (oral vs. intravenous) and metabolic inhibitors. Use LC-MS/MS to quantify plasma concentrations and tissue distribution .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent toxicity in non-target organisms?
- Methodological Answer :
- Apply probit analysis to calculate LD50 values with 95% confidence intervals.
- Use ANOVA to compare toxicity across species, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Include survival curves and histopathological scoring in datasets .
Q. How to optimize this compound’s derivatization for enhanced bioavailability without compromising efficacy?
- Methodological Answer :
- Design a QSAR (Quantitative Structure-Activity Relationship) model to predict modifications to this compound’s core structure.
- Synthesize derivatives (e.g., ester prodrugs) and test solubility, permeability (via Caco-2 cell assays), and metabolic stability in liver microsomes. Validate top candidates in vivo .
Q. How to address conflicting reports on this compound’s resistance mechanisms in parasitic nematodes?
- Methodological Answer :
- Perform whole-genome sequencing of resistant vs. susceptible parasite strains to identify mutations (e.g., in nicotinic acetylcholine receptor subunits).
- Validate findings using RNAi knockdown or CRISPR-Cas9 editing in model organisms. Compare resistance profiles with other anthelmintics to assess cross-resistance risks .
Data Management and Academic Writing
Q. How to structure a research paper on this compound to meet journal standards for reproducibility?
- Methodological Answer :
- Follow the IMRAD (Introduction, Methods, Results, Discussion) format. Include raw data (e.g., HPLC chromatograms, parasite counts) in supplementary files with metadata (e.g., instrument settings, statistical software versions).
- Reference primary literature on anthelmintics and avoid redundant descriptions of well-established protocols .
Q. What ethical considerations apply when using animal models in this compound research?
- Methodological Answer :
- Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs principles (Replacement, Reduction, Refinement).
- Report euthanasia methods, analgesia protocols, and humane endpoints explicitly in the methods section .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
